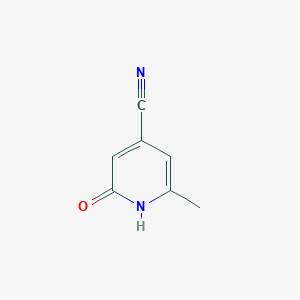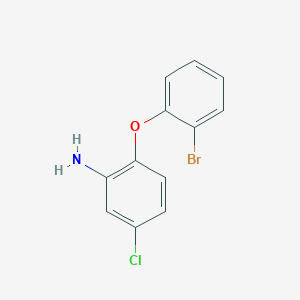
2-(2-Bromophenoxy)-5-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)-5-chloroaniline is an organic compound that features both bromine and chlorine substituents on an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline typically involves the reaction of 2-bromophenol with 5-chloroaniline. One common method is the nucleophilic aromatic substitution reaction where 2-bromophenol reacts with 5-chloroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenoxy)-5-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenoxy)-5-chloroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenoxy)-5-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenol: Similar in structure but lacks the bromine substituent.
2-Bromophenol: Similar in structure but lacks the chlorine substituent.
5-Chloroaniline: Similar in structure but lacks the bromine substituent.
Uniqueness
2-(2-Bromophenoxy)-5-chloroaniline is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical properties and reactivity. This dual substitution pattern can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H9BrClNO |
|---|---|
Molekulargewicht |
298.56 g/mol |
IUPAC-Name |
2-(2-bromophenoxy)-5-chloroaniline |
InChI |
InChI=1S/C12H9BrClNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 |
InChI-Schlüssel |
JOEBWDLHVJECRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)
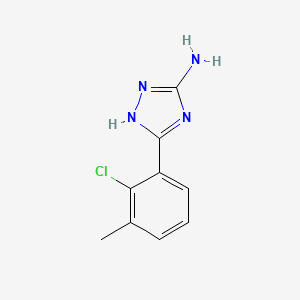
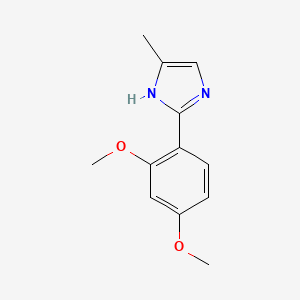
![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
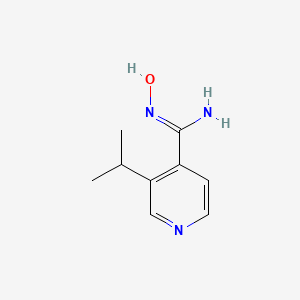


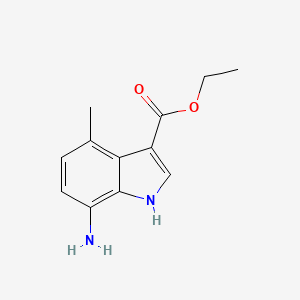
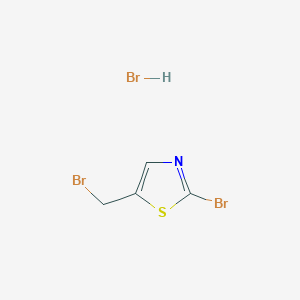
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)

